1-(4-氯-2-甲基苯基)-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

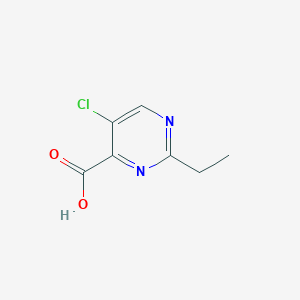

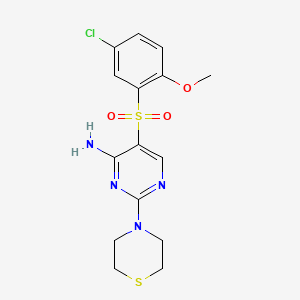

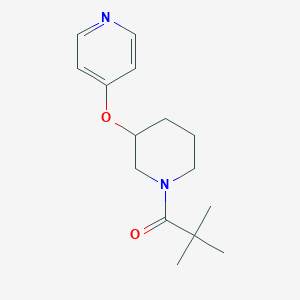

The compound "1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The presence of the carboxylic acid group suggests potential for hydrogen bonding and an acidic character, while the chloro and methyl substituents on the phenyl ring may influence its electronic properties and reactivity.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a direct synthetic route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, which involves the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although this method does not directly pertain to the target compound, it provides insight into the synthetic strategies that could be adapted for the synthesis of related pyrrole derivatives.

Molecular Structure Analysis

Crystallographic studies are crucial for determining the molecular structure of pyrrole derivatives. For example, the molecular structures of certain pyrrole carboxylic acids have been elucidated using X-ray diffraction, revealing details such as alternative packings and hydrogen bond energies . These studies are essential for understanding the three-dimensional arrangement of atoms in the compound and the potential intermolecular interactions.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including cyclization and addition reactions. A novel bicyclic compound containing a pyrrolidine moiety was synthesized by cyclization and addition reactions, yielding a complex structure with multiple substituents . This example demonstrates the reactivity of pyrrole derivatives and their potential to form structurally diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as acid dissociation constants, can be determined using techniques like potentiometric titration. For instance, a compound with a pyrrolidine structure was found to have four acid dissociation constants, which are likely associated with different functional groups within the molecule . Additionally, the antimicrobial activity of pyrrole derivatives can be assessed against various bacterial strains, providing insights into their potential therapeutic applications .

科学研究应用

合成和镇痛活性

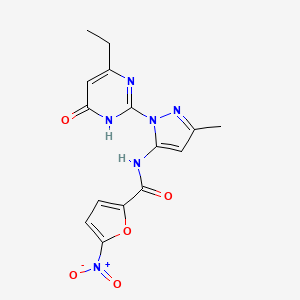

- 合成过程:该化合物通过涉及 1-(2-氨基甲基苯基)-1H-吡咯盐酸盐和 2-甲氧基乙酸甲酯的反应合成,生成各种 5-芳酰基-5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓-4-羧酸。该过程展示了该化合物在形成结构多样的分子中的作用 (Massa 等人,1989)。

- 镇痛和神经行为活性:源自该化合物的合成羧酸表现出显着的镇痛、抗炎和神经心理行为效应,表明其在治疗应用中的潜力 (Massa 等人,1989)。

抗菌和抗炎潜力

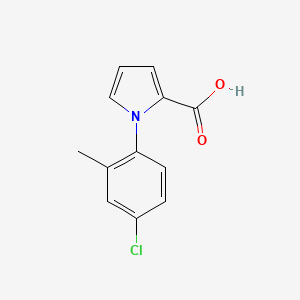

- 抗菌活性:该化合物的衍生物 1H-吡咯并[2,3-b]吡啶-5-羧酸在体外表现出抗菌特性,突出了其作为抗菌剂的潜力 (Toja 等人,1986)。

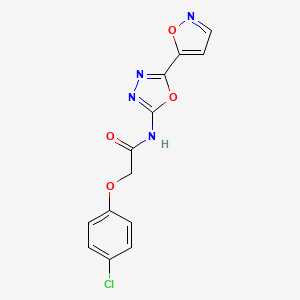

- 抗炎应用:与母体化合物相关的 5-芳酰基-6-取代-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸等化合物显示出显着的抗炎和镇痛活性,与吲哚美辛等已建立的药物相当。这为其在抗炎疗法中的应用开辟了道路 (Muchowski 等人,1985)。

化学合成和结构分析

- 与环氧化物的合成:甲基吡咯-2-羧酸盐(一种相关化合物)与环氧化物的相互作用产生各种产物,如反式-1-苯乙烯基吡咯-2-羧酸,证明了该化合物在有机合成中的多功能性 (Irwin 和 Wheeler,1972)。

- 晶体结构测定:该化合物的衍生物被用作抗肿瘤剂中的活性候选物,其晶体结构使用同步加速器 X 射线粉末衍射数据确定。这在药物设计和分子工程中至关重要 (Silva 等人,2012)。

属性

IUPAC Name |

1-(4-chloro-2-methylphenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMRXOUAXPJTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloro-2-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)

![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)

![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)